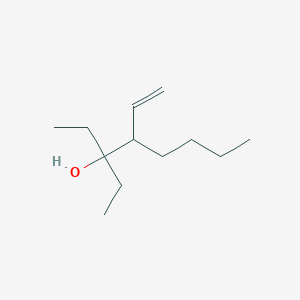![molecular formula C12H16O3 B12564572 Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- CAS No. 192878-08-3](/img/structure/B12564572.png)
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is a chemical compound with the molecular formula C11H14O3. It is a derivative of phenol where the hydroxyl group is protected by a tetrahydropyranyl (THP) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions and its ability to be easily removed when necessary .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- typically involves the reaction of phenol with tetrahydropyran-2-yl methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the phenol to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common in industrial settings to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The THP group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the THP group, regenerating the free phenol.
Substitution: The THP group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the THP group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction regenerates the free phenol .
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- exerts its effects involves the formation of a stable oxonium ion intermediate. This intermediate can undergo various reactions, including nucleophilic attack, leading to the formation of different products. The THP group acts as a protecting group, preventing unwanted reactions at the phenolic hydroxyl group until it is selectively removed under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- can be compared with other similar compounds, such as:
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound has the THP group at the para position instead of the ortho position.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound has an ethoxy group instead of a methoxy group.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: This compound has an aldehyde group instead of a hydroxyl group .
The uniqueness of Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- lies in its specific reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
192878-08-3 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-(oxan-2-yloxymethyl)phenol |
InChI |
InChI=1S/C12H16O3/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12-13H,3-4,7-9H2 |
InChI-Schlüssel |
LUXCPAGCLDDEPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


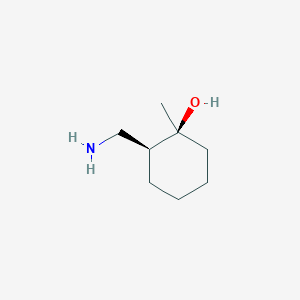
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)

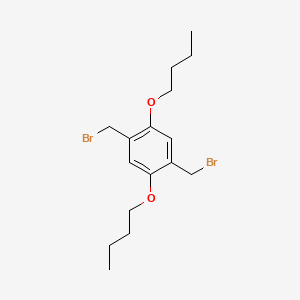

![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
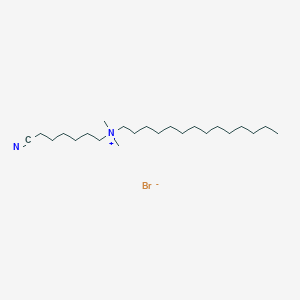
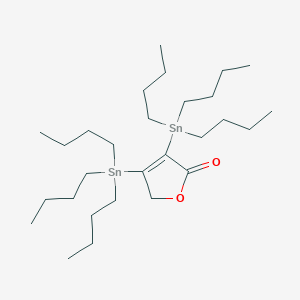
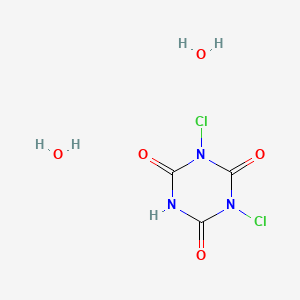
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
